molecular formula C37H56Cl4N2O6 B12741617 2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine CAS No. 4834-49-5

2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine

Cat. No.: B12741617
CAS No.: 4834-49-5
M. Wt: 766.7 g/mol
InChI Key: YZNGADVHKCALRL-TTWKNDKESA-N
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Description

2,4-D compd. with N-9-octadecenyl-1,3-propanediamine (2:1) is a chemical compound formed by the combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and N-9-octadecenyl-1,3-propanediamine in a 2:1 ratio. 2,4-D is a well-known synthetic herbicide used for controlling broadleaf weeds, while N-9-octadecenyl-1,3-propanediamine is an amine compound often used in surfactants and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-D compd. with N-9-octadecenyl-1,3-propanediamine involves the reaction of 2,4-dichlorophenoxyacetic acid with N-9-octadecenyl-1,3-propanediamine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified and formulated for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-D compd. with N-9-octadecenyl-1,3-propanediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-D compd. with N-9-octadecenyl-1,3-propanediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-D compd. with N-9-octadecenyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. 2,4-D acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. N-9-octadecenyl-1,3-propanediamine may enhance the compound’s effectiveness by improving its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-D compd. with N-9-octadecenyl-1,3-propanediamine (2:1) is unique due to its specific ratio of components, which may confer distinct chemical and physical properties. This ratio can influence the compound’s solubility, stability, and overall effectiveness in various applications .

Properties

CAS No.

4834-49-5

Molecular Formula

C37H56Cl4N2O6

Molecular Weight

766.7 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine

InChI

InChI=1S/C21H44N2.2C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*9-5-1-2-7(6(10)3-5)13-4-8(11)12/h9-10,23H,2-8,11-22H2,1H3;2*1-3H,4H2,(H,11,12)/b10-9+;;

InChI Key

YZNGADVHKCALRL-TTWKNDKESA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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